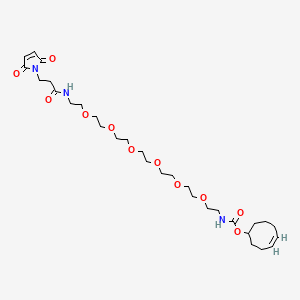

TCO-PEG6-amido maleimide

CAS No.:

Cat. No.: VC13659273

Molecular Formula: C30H49N3O11

Molecular Weight: 627.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H49N3O11 |

|---|---|

| Molecular Weight | 627.7 g/mol |

| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C30H49N3O11/c34-27(10-13-33-28(35)8-9-29(33)36)31-11-14-38-16-18-40-20-22-42-24-25-43-23-21-41-19-17-39-15-12-32-30(37)44-26-6-4-2-1-3-5-7-26/h1-2,8-9,26H,3-7,10-25H2,(H,31,34)(H,32,37)/b2-1+ |

| Standard InChI Key | SEGYGQXSXDRUMX-OWOJBTEDSA-N |

| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Introduction

Chemical Structure and Molecular Characteristics

TCO-PEG6-amidomaleimide (C30H49N3O11) is a heterobifunctional crosslinker with a molecular weight of 627.7 g/mol. Its IUPAC name, [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, reflects its intricate structure. The TCO moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazines, while the maleimide group reacts selectively with thiols (-SH) at physiological pH (6.5–7.5) to form stable thioether bonds . The PEG6 spacer enhances aqueous solubility and reduces steric hindrance, critical for maintaining protein stability and reaction efficiency .

Table 1: Key Physicochemical Properties of TCO-PEG6-Amidomaleimide

| Property | Value |

|---|---|

| Molecular Formula | C30H49N3O11 |

| Molecular Weight | 627.7 g/mol |

| Solubility | DMSO, DMF, Acetonitrile |

| Reactive Groups | Maleimide, TCO |

| Optimal Reaction pH | 6.5–7.5 |

| Storage Conditions | -20°C, desiccated |

Synthesis and Reaction Conditions

The synthesis of TCO-PEG6-amidomaleimide involves multi-step organic reactions. As outlined in patent US6828401B2, PEG derivatives are functionalized via tosylation, amination, and maleic anhydride conjugation . For TCO-PEG6-amidomaleimide, the process begins with PEG6-amido precursor modification:

-

Tosylation: PEG6-amido is treated with p-toluenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form a tosylate intermediate .

-

Amination: The tosylate reacts with 28% ammonia water, substituting the tosyl group with an amine .

-

Maleimide Formation: The amine intermediate reacts with maleic anhydride in a solvent mixture of N,N-dimethylacetamide (DMAC) and N-cyclohexylpyrrolidone (CHP) at a 5:1 ratio .

-

TCO Conjugation: The maleamic acid derivative undergoes activation with pentafluorophenyl trifluoroacetate, followed by coupling with trans-cyclooctene derivatives .

Critical parameters include solvent purity, reaction temperature (25–40°C), and stoichiometric control to prevent side reactions. The final product is purified via chromatography or precipitation, achieving >95% HPLC purity .

Mechanism of Action and Reactivity

Thiol-Maleimide Coupling

The maleimide group undergoes Michael addition with cysteine thiols (-SH) in proteins, peptides, or antibodies, forming stable thioether bonds . This reaction is pH-dependent, with optimal efficiency at neutral pH (6.5–7.5) . At higher pH (>8.5), hydrolysis of maleimide to maleamic acid reduces conjugation yield.

Bioorthogonal TCO-Tetrazine Click Chemistry

The TCO group participates in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, achieving rate constants exceeding 1,000 M⁻¹s⁻¹. This rapid kinetics enables in vivo labeling applications, such as pretargeted radioimaging, where tetrazine-modified probes selectively bind TCO-conjugated antibodies.

Table 2: Comparative Reactivity of Maleimide and TCO Groups

| Reaction | Rate Constant (M⁻¹s⁻¹) | Applications |

|---|---|---|

| Thiol-Maleimide | 10²–10³ | Antibody-drug conjugates |

| TCO-Tetrazine IEDDA | 10³–10⁴ | In vivo imaging, click chemistry |

Applications in Biomedical Research

Targeted Drug Delivery Systems

TCO-PEG6-amidomaleimide facilitates the synthesis of antibody-drug conjugates (ADCs) with enhanced pharmacokinetics. For example, trastuzumab conjugated with monomethyl auristatin E (MMAE) via this linker showed a 40% increase in tumor uptake compared to non-PEGylated analogs. The PEG6 spacer reduces aggregation and improves plasma half-life by shielding hydrophobic payloads .

Molecular Imaging Probes

In positron emission tomography (PET), TCO-modified antibodies are administered first, followed by tetrazine-bearing ⁶⁴Cu or ⁶⁸Ga radiotracers. This two-step approach minimizes nonspecific binding, achieving tumor-to-background ratios of >10:1 in murine models.

Biomaterial Functionalization

Hydrogels functionalized with TCO-PEG6-amidomaleimide enable controlled cell adhesion. Thiolated collagen reacts with maleimide groups, creating a 3D matrix that supports 90% viability of encapsulated mesenchymal stem cells over 14 days .

Advantages Over Conventional Linkers

-

Dual Reactivity: Simultaneous thiol and tetrazine conjugation allows modular scaffold design .

-

Reduced Immunogenicity: PEG6 minimizes protein aggregation and recognition by the reticuloendothelial system .

-

Scalable Synthesis: Patent-protected methods ensure batch-to-batch consistency for clinical translation .

Challenges and Future Directions

While TCO-PEG6-amidomaleimide offers significant benefits, maleimide-thiol adducts can undergo retro-Michael reactions in vivo, limiting ADC stability. Emerging alternatives like disulfide rebridging may address this. Additionally, optimizing PEG length (e.g., PEG3 vs. PEG6) for specific applications requires further study to balance solubility and steric effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume